10-(2,3-Dihydroxypropyl)-5lambda~6~-phenothiazine-5,5(10H)-dione
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Overview
Description
10-(2,3-Dihydroxypropyl)-5lambda~6~-phenothiazine-5,5(10H)-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its phenothiazine core, which is modified with a 2,3-dihydroxypropyl group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2,3-Dihydroxypropyl)-5lambda~6~-phenothiazine-5,5(10H)-dione typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
10-(2,3-Dihydroxypropyl)-5lambda~6~-phenothiazine-5,5(10H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The phenothiazine core allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted phenothiazine compounds.
Scientific Research Applications
10-(2,3-Dihydroxypropyl)-5lambda~6~-phenothiazine-5,5(10H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and as a component in chemical sensors.
Mechanism of Action
The mechanism of action of 10-(2,3-Dihydroxypropyl)-5lambda~6~-phenothiazine-5,5(10H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The phenothiazine core is known to interact with the central nervous system, while the 2,3-dihydroxypropyl group enhances its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Phenothiazine: The parent compound, widely used in antipsychotic medications.
Chlorpromazine: A phenothiazine derivative with significant therapeutic applications.
Promethazine: Another phenothiazine derivative used as an antihistamine.
Uniqueness
10-(2,3-Dihydroxypropyl)-5lambda~6~-phenothiazine-5,5(10H)-dione is unique due to the presence of the 2,3-dihydroxypropyl group, which imparts additional chemical reactivity and potential biological activity. This modification enhances its solubility and allows for more diverse applications compared to other phenothiazine derivatives .
Properties
CAS No. |
60887-54-9 |
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Molecular Formula |
C15H15NO4S |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
3-(5,5-dioxophenothiazin-10-yl)propane-1,2-diol |
InChI |
InChI=1S/C15H15NO4S/c17-10-11(18)9-16-12-5-1-3-7-14(12)21(19,20)15-8-4-2-6-13(15)16/h1-8,11,17-18H,9-10H2 |
InChI Key |
XSSFBHCFDFTMFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2(=O)=O)CC(CO)O |
Origin of Product |
United States |
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